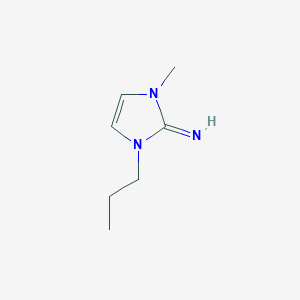
Potassium 2-mercaptobenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. This compound is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:
C6H4(NH2)SH+CS2+KOH→C6H4(NH)SC=S+KHS
This method was developed by A. W. Hoffmann and involves the formation of a thione tautomer rather than a thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa. The resulting product is then purified through extraction and acidification .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using Raney nickel, which results in the formation of benzothiazole.
Substitution: Alkylation reactions can be performed using benzyl halides to form alkylated derivatives.
Major Products Formed
Oxidation: Sulfones
Reduction: Benzothiazole
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
Potassium 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparaison Avec Des Composés Similaires
Potassium 2-mercaptobenzothiazole can be compared with other similar compounds such as benzotriazole, 2-mercaptobenzoxazole, and methyl benzotriazole nitrile. These compounds also serve as corrosion inhibitors and have similar applications in various industries . this compound is unique in its ability to form stable complexes with metals and its effectiveness as a vulcanization accelerator in the rubber industry .
List of Similar Compounds
- Benzotriazole
- 2-Mercaptobenzoxazole
- Methyl benzotriazole nitrile
Propriétés
Numéro CAS |
7778-70-3 |
|---|---|
Formule moléculaire |
C7H4KNS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
potassium;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Clé InChI |
ZKTKNAXWCMIKLK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)[N-]C(=S)S2.[K+] |
Numéros CAS associés |
149-30-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)


![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)


![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
